3-Amino-3-methyl-1-pyrrolidino-1-butanone Hydrochloride
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Overview
Description
3-Amino-3-methyl-1-pyrrolidino-1-butanone Hydrochloride: is a heterocyclic organic compound with the molecular formula C9H19ClN2O . It is a white to yellow solid that is soluble in water and other organic solvents . This compound is known for its unique structure, which includes a pyrrolidine ring and a butanone moiety, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-methyl-1-pyrrolidino-1-butanone Hydrochloride typically involves the reaction of 3-Amino-3-methyl-1-pyrrolidino-1-butanone with hydrochloric acid . The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-methyl-1-pyrrolidino-1-butanone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidino-butanone derivatives.
Scientific Research Applications
Chemistry: 3-Amino-3-methyl-1-pyrrolidino-1-butanone Hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in heterocyclic chemistry .
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its structural similarity to certain neurotransmitters .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of 3-Amino-3-methyl-1-pyrrolidino-1-butanone Hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pyrrolidine ring and the amino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 3-Amino-1-methyl-1H-pyrazole Hydrochloride
- 2-Methyl-4-oxo-4-(1-pyrrolidinyl)-2-butanamine Hydrochloride
- 3-Amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one Hydrochloride
Comparison: 3-Amino-3-methyl-1-pyrrolidino-1-butanone Hydrochloride is unique due to its specific combination of a pyrrolidine ring and a butanone moiety. This structure imparts distinct chemical and biological properties, making it more versatile in various applications compared to its analogs .
Properties
IUPAC Name |
3-amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-9(2,10)7-8(12)11-5-3-4-6-11;/h3-7,10H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYDDQWQWVQIEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)N1CCCC1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246471-46-4 |
Source
|
Record name | 1-Butanone, 3-amino-3-methyl-1-(1-pyrrolidinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246471-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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